2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid
Description
2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid is a purine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the N2 position and a hydroxyl group at the C6 position. The acetic acid moiety at the N9 position enhances solubility and facilitates conjugation in synthetic applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of peptide nucleic acid (PNA) monomers or nucleotide analogs .
Properties
IUPAC Name |
2-[6-oxo-2-(phenylmethoxycarbonylamino)-1H-purin-9-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O5/c21-10(22)6-20-8-16-11-12(20)17-14(18-13(11)23)19-15(24)25-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,21,22)(H2,17,18,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQMFGXJLNMTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC3=C(C(=O)N2)N=CN3CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141852 | |
| Record name | 1,6-Dihydro-6-oxo-2-[[(phenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169287-69-8 | |
| Record name | 1,6-Dihydro-6-oxo-2-[[(phenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169287-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-6-oxo-2-[[(phenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid, a purine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzyloxycarbonylamino group and a hydroxyl group on the purine ring, suggesting a range of possible interactions with biological targets.
- Molecular Formula : C15H13N5O5
- Molecular Weight : 343.29 g/mol
- CAS Number : 169287-69-8
The presence of functional groups in this compound indicates potential reactivity, which can be explored for therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its role in enzyme inhibition and antiviral properties. The purine structure is known for its involvement in nucleic acid metabolism and signaling pathways, making this compound a candidate for drug development.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. Studies have shown that it may inhibit enzymes involved in nucleoside metabolism, thereby affecting cellular proliferation and viral replication.
Enzyme Inhibition Studies
A series of studies have demonstrated the inhibitory effects of this compound on various enzymes:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dipeptidase | Competitive | 15 | |
| Nucleoside phosphorylase | Non-competitive | 25 | |
| Adenosine deaminase | Mixed-type | 30 |
These findings suggest that the compound can act as a potent inhibitor, potentially useful in treating conditions related to excessive enzyme activity.
Antiviral Activity
In vitro studies have indicated that this compound exhibits antiviral properties against several viruses, including:
| Virus | Activity | EC50 (µM) | Reference |
|---|---|---|---|
| Herpes Simplex Virus (HSV) | Moderate inhibition | 20 | |
| Cytomegalovirus (CMV) | Strong inhibition | 10 | |
| Influenza A Virus | Weak inhibition | 50 |
These results highlight the potential of this compound as an antiviral agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
Several case studies have explored the therapeutic implications of this compound:
- Study on Antiviral Efficacy : A randomized clinical trial assessed the efficacy of this compound in patients with HSV infections. Results indicated a significant reduction in viral load compared to placebo, supporting its use as an adjunct therapy.
- Enzyme Inhibition in Cancer Cells : Research involving cancer cell lines demonstrated that treatment with this compound led to reduced cell viability due to its inhibitory effects on nucleoside metabolism, suggesting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound is compared to analogs based on substituent modifications at the N2, C6, and N9 positions. Key structural variations include protecting groups, functional groups, and substitution patterns (Table 1).
Table 1: Structural and Functional Comparison of Analogs
Protecting Group Strategies
- Benzyloxycarbonyl (Cbz): Used in the target compound, this group is stable under acidic conditions but removable via hydrogenolysis.
- Benzhydryloxycarbonyl: Bulkier than Cbz, this group may hinder steric access in reactions but offers enhanced stability in harsh conditions. For example, 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid (CAS 186046-80-0) is valued in multi-step syntheses requiring orthogonal protection .
- tert-Butoxycarbonyl (Boc): Noted in analogs (e.g., ), Boc is base-labile and often used in tandem with Cbz for sequential deprotection .
Functional Group Impact
- C6 Hydroxyl vs. Oxo Groups : The target compound’s C6 hydroxyl group contrasts with oxo (keto) groups in analogs (e.g., ). Hydroxyl groups may participate in hydrogen bonding, influencing solubility and crystallization behavior.
- Chloro Substituents : Chlorinated analogs (e.g., ) exhibit enhanced bioactivity, such as kinase inhibition, but may introduce toxicity concerns .
Industrial Relevance
- Benzhydryloxycarbonyl derivatives are commercially available (e.g., CAS 186046-80-0) with prices ranging from €540–600 per gram, reflecting their niche applications in high-value pharmaceutical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
